molecular formula C18H16N2O3S B2685356 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 339110-06-4

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine

Cat. No. B2685356
CAS RN: 339110-06-4
M. Wt: 340.4
InChI Key: INLOMQRLRCLRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has methoxyphenyl, methylsulfonyl, and phenyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, methoxyphenyl, methylsulfonyl, and phenyl groups would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is reacted. For example, the methoxy group might be susceptible to reactions with strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antiviral and Antiretroviral Activity

Research has explored the synthesis and evaluation of pyrimidine derivatives for their antiviral and antiretroviral properties. For instance, derivatives have been studied for their ability to inhibit retrovirus replication in cell culture, demonstrating significant antiretroviral activity. This suggests potential applications in developing treatments for viral infections, including HIV (Hocková et al., 2003).

Antiplasmodial and Antitrypanosomal Activity

Compounds bearing the phenylpyrimidine moiety have been identified as potent antiplasmodial agents, with some undergoing clinical trials for malaria. Investigations into their structural activity relationships against Trypanosoma brucei have identified key features important for antitrypanosomal activity, distinct from those required for antiplasmodial activity. This underscores their potential in developing treatments for parasitic infections (Veale et al., 2019).

Fluorescence and Photophysical Properties

Studies on pyrimidine derivatives have also focused on their photophysical properties, with some compounds showing high fluorescence quantum yields in solution and the solid state. This indicates potential applications in developing fluorescent materials and probes for biochemical and materials science research (Hagimori et al., 2019).

Antimicrobial Activity

Research into pyrimidine derivatives has revealed their significant antibacterial and antifungal activities against a range of pathogens. This suggests their potential as leads for developing new antimicrobial agents (Patil et al., 2010).

Rosuvastatin Synthesis

Pyrimidine precursors have been synthesized for use in the synthesis of rosuvastatin, a cholesterol-lowering medication. Efficient synthetic approaches for these precursors highlight the role of pyrimidine derivatives in pharmaceutical manufacturing (Šterk et al., 2012).

Environmental Applications

Derivatives have been evaluated for their role in activating peroxymonosulfate processes for environmental remediation, indicating their utility in water treatment and pollution control technologies (Zong et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

4-(4-methoxyphenyl)-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-15-10-8-13(9-11-15)17-16(24(2,21)22)12-19-18(20-17)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLOMQRLRCLRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.